N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as the target compound) is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 5 and a phenyl group at position 2. The triazole moiety is further functionalized with a sulfanylacetohydrazide chain linked to a 5-bromo-2-hydroxybenzylidene group. Its molecular formula is C23H20BrN5O2S (calculated molecular weight: 530.46 g/mol), as inferred from structural analogs in the evidence . The synthesis typically involves condensation of hydrazide intermediates with substituted benzaldehydes under reflux conditions .
Properties
Molecular Formula |
C24H20BrN5O2S |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20BrN5O2S/c1-16-7-9-17(10-8-16)23-28-29-24(30(23)20-5-3-2-4-6-20)33-15-22(32)27-26-14-18-13-19(25)11-12-21(18)31/h2-14,31H,15H2,1H3,(H,27,32)/b26-14- |
InChI Key |
AMZKTYSIDMAMRA-WGARJPEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The azomethine group (C=N) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is C24H20BrN5O2S, with a molecular weight of 522.42 g/mol. The compound features a complex structure that includes a triazole ring, which is known for its biological activity and stability under various conditions. The presence of bromine and sulfur atoms contributes to its unique reactivity and interaction with biological targets .
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial activity. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, including breast cancer (MCF7) cells. This effect is likely mediated through apoptosis induction or cell cycle arrest mechanisms. Molecular docking studies suggest strong interactions with specific cancer-related targets, indicating potential for further development as an anticancer agent .
Case Studies
Several case studies highlight the applications of this compound in research:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives against common pathogens. Results indicated that modifications to the triazole moiety significantly enhanced activity against resistant strains .
- Cancer Cell Line Studies : In vitro assays showed that this compound exhibited IC50 values in the low micromolar range against MCF7 cells, suggesting a potent anticancer effect .
- Molecular Docking Studies : Computational analyses have provided insights into binding affinities and interaction modes with target proteins involved in cancer progression and microbial resistance mechanisms. These studies aid in rational drug design for enhanced therapeutic efficacy .
Mechanism of Action
The mechanism of action of N’-[(Z)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or the disruption of cellular processes. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound is part of a broader family of 1,2,4-triazole-based hydrazides. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Molecular Comparisons
Key Observations :
- However, Analog 1 has a second bromine atom, increasing its molecular weight by ~35 g/mol compared to the target compound.
- Triazole Substituents : The 4-phenyl group in the target compound introduces steric bulk compared to the 4-allyl group in Analog 2 or the 2-methyl-2-propenyl group in Analog 1. This may influence binding interactions in biological systems.
- Functional Group Diversity : Analog 3 replaces the triazole’s sulfanyl group with a benzimidazole ring, altering electronic properties and hydrogen-bonding capacity .
Spectral Data:
- IR Spectroscopy : The target compound’s IR spectrum would show absorption bands for the hydrazide C=O (~1660 cm⁻¹) and O-H (~3200 cm⁻¹) groups. Analog 1, lacking a hydrazide, exhibits a C=S stretch at ~1250 cm⁻¹ .
- NMR Spectroscopy: The target compound’s ¹H NMR spectrum (DMSO-d6) includes signals at δ 11.85 (s, NH) and 10.39 (s, OH), consistent with hydrazide and phenolic protons . Analog 3 shows distinct shifts for methoxy (δ ~3.80) and benzimidazole protons (δ ~7.50–8.20) .
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound are absent in the evidence, insights can be drawn from related compounds:
- Antimicrobial Activity : Analog 2 derivatives with thiophene substituents exhibit moderate antimicrobial activity, attributed to the sulfanyl group’s role in membrane disruption .
- Steric Effects : The 4-phenyl group in the target compound could hinder enzyme binding compared to smaller substituents (e.g., methyl or allyl) in analogs .
Biological Activity
N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its diverse biological activities. This article synthesizes current research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H21BrN4O2S
- Molar Mass : 509.42 g/mol
- Density : 1.45 g/cm³ (predicted)
- pKa : 7.90 (predicted)
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including:
- MDA-MB-231 (triple-negative breast cancer)
- MCF-7 (breast cancer)
The compound demonstrated significant anti-proliferative effects at concentrations ranging from 1.52 to 6.31 μM, with selective toxicity towards cancer cells compared to normal breast cells (MCF-10A) .
Table 1: Inhibitory Effects Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| N'-(5-bromo...) | MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |
| N'-(5-bromo...) | MCF-7 | Not specified | Not specified |
The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells, evidenced by increased annexin V-FITC positive apoptotic cells . The compound's ability to inhibit carbonic anhydrase IX (CA IX) has been linked to its anticancer effects, as CA IX is often overexpressed in tumors and associated with poor prognosis.
Antimicrobial Activity
In addition to its anticancer properties, N'-(5-bromo...) exhibits antimicrobial effects. It has shown significant inhibition against various bacterial strains, including:
- Staphylococcus aureus
- Klebsiella pneumoniae
The compound displayed an inhibition rate of approximately 80.69% against S. aureus at a concentration of 50 μg/mL .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Inhibition (%) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 80.69 | 50 |
| Klebsiella pneumoniae | 79.46 | 50 |
Case Studies and Research Findings
A recent study synthesized several derivatives of similar compounds and tested them for biological activity. The most active derivative showed promising results in inducing apoptosis in breast cancer cell lines and inhibiting CA IX effectively .
Furthermore, molecular docking studies indicated favorable binding interactions between the compound and CA IX, suggesting a strong potential for development as a targeted cancer therapy .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including triazole ring formation via cyclization (e.g., using thiocarbazide precursors) and hydrazone condensation with 5-bromo-2-hydroxybenzaldehyde. Key parameters include:
- Solvent choice : Ethanol or DMF for solubility and reactivity .
- Catalyst use : Acidic (e.g., acetic acid) or basic conditions to drive condensation .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) to isolate pure product .
- Yield optimization : Reaction time (4–6 hours reflux) and stoichiometric ratios (1:1.2 hydrazide:aldehyde) .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for hydrazone (–NH–N=CH–), triazole (C–S), and aromatic protons. Disappearance of aldehyde protons (~10 ppm) confirms condensation .
- IR : Bands at ~3200 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–S) .
- HRMS : Confirm molecular ion [M+H]⁺ and fragment patterns (e.g., loss of Br or triazole moiety) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : UV-Vis kinetics for tyrosinase or COX-2 inhibition, comparing to standard inhibitors (e.g., kojic acid) .
Advanced Research Questions
Q. How do substituent variations on the triazole ring impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., replacing 4-methylphenyl with pyridine or nitrophenyl groups). Key findings:
- Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity but reduce solubility .
- Bulkier substituents (e.g., cycloheptyl) may improve binding to hydrophobic enzyme pockets .
- Table :
| Substituent (R) | LogP | MIC (μg/mL) | IC₅₀ (μM) |
|---|---|---|---|
| 4-Methylphenyl | 3.2 | 12.5 | 45 |
| 4-Nitrophenyl | 2.8 | 6.25 | >100 |
| Pyridin-3-yl | 1.9 | 25 | 28 |
| Data compiled from |
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the hydrazone bond) causing splitting .
- COSY/NOESY : Confirm spatial proximity of protons to assign stereochemistry .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Docking (AutoDock Vina) : Use crystal structures (PDB: 1T9K for tyrosinase) to simulate ligand-enzyme interactions. Key residues: His263 for triazole coordination .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
- QSAR models : Train with descriptors (e.g., polar surface area, H-bond donors) to predict activity .
Data Contradiction Analysis
Q. Why do some studies report divergent bioactivity results for structurally similar analogs?
- Methodological Answer :
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or incubation times (24 vs. 48 hours) .
- Solubility limits : Poor aqueous solubility may lead to false negatives; use DMSO stocks ≤0.1% .
- Metabolic stability : Hepatic microsome assays (e.g., rat liver S9 fraction) to compare degradation rates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
